Paliperidone Impurity 7

CAS No.:

Cat. No.: VC18544920

Molecular Formula: C27H45ClN2O3

Molecular Weight: 481.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H45ClN2O3 |

|---|---|

| Molecular Weight | 481.1 g/mol |

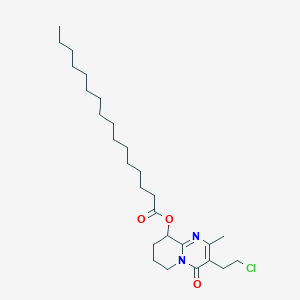

| IUPAC Name | [3-(2-chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |

| Standard InChI | InChI=1S/C27H45ClN2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25(31)33-24-17-16-21-30-26(24)29-22(2)23(19-20-28)27(30)32/h24H,3-21H2,1-2H3 |

| Standard InChI Key | YEJHFWQKCVXYOT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCCl)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Properties

Paliperidone Impurity 7 is a heterocyclic organic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . Its IUPAC name, 9-hydroxy-2-methyl-3-vinyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, reflects its pyrido-pyrimidinone backbone substituted with hydroxyl, methyl, and vinyl groups (Table 1).

Table 1: Key Molecular Properties of Paliperidone Impurity 7

| Property | Value |

|---|---|

| CAS No. | 1008796-23-3 |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Synonyms | Paliperidone IMpurity 07, SCHEMBL3458038 |

The compound’s structure includes a pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system fused with a piperidine ring, which is central to its formation during paliperidone degradation .

Structural Elucidation

The 2D and 3D conformational analysis of Paliperidone Impurity 7, available in PubChem, highlights its planar pyrimidinone ring and the spatial orientation of the vinyl and hydroxyl substituents . These features influence its reactivity and interaction with analytical detection methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Synthetic Pathways and Degradation Mechanisms

Formation During Paliperidone Synthesis

Paliperidone Impurity 7 is generated as a process-related impurity during the synthesis of paliperidone, particularly during esterification or ring-closure steps. The vinyl group at position 3 and the hydroxyl group at position 9 are susceptible to oxidation and hydrolysis, respectively, under acidic or alkaline conditions .

Degradation in Formulations

Forced degradation studies of paliperidone osmotic tablets (OROS®) revealed that Paliperidone Impurity 7 forms under photolytic stress, with only 24.64% of the parent drug remaining after 24 hours of light exposure . This underscores the necessity of light-protected packaging for paliperidone products.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Reverse-phase HPLC with diode-array detection (HPLC-DAD) is the primary method for quantifying Paliperidone Impurity 7. A study using a C18 column (250 mm × 4.6 mm, 5 μm) and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) achieved a detection limit of 0.02 μg/mL .

Mass Spectrometric Identification

UPLC-MS/MS analysis of degraded paliperidone solutions identified Paliperidone Impurity 7 via its molecular ion peak at m/z 207.12 [M+H]⁺ and characteristic fragments at m/z 189.09 (loss of H₂O) and m/z 161.07 (cleavage of the vinyl group) . These fragments confirm the presence of the hydroxyl and vinyl substituents.

Comparative Analysis with Related Impurities

Paliperidone Impurity 7 differs structurally from Paliperidone Palmitate Myristate Impurity (CAS 1172995-11-7), which contains a myristoyl ester group . Unlike the myristate derivative, Paliperidone Impurity 7 lacks long-chain fatty acid modifications, resulting in lower lipophilicity (logP 1.2 vs. 5.8) . This difference impacts their respective chromatographic retention times and bioanalytical detection strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume